molecular formula C10H19NO6 B13104522 N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide

Cat. No.: B13104522
M. Wt: 249.26 g/mol
InChI Key: DOLNHLRELIKJNX-WDQPUEAGSA-N
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Description

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide: is a complex organic compound belonging to the class of fatty acyl glycosides of mono- and disaccharides . This compound is characterized by its multiple hydroxyl groups and a butyramide moiety, making it a significant molecule in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexose sugars and butyric acid derivatives.

    Protection of Hydroxyl Groups: The hydroxyl groups of the hexose sugar are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Formation of the Amide Bond: The protected sugar is then reacted with a butyric acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide is unique due to its specific butyramide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H19NO6

Molecular Weight

249.26 g/mol

IUPAC Name

N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]butanamide

InChI

InChI=1S/C10H19NO6/c1-2-3-8(15)11-6(4-12)9(16)10(17)7(14)5-13/h4,6-7,9-10,13-14,16-17H,2-3,5H2,1H3,(H,11,15)/t6-,7+,9+,10-/m0/s1

InChI Key

DOLNHLRELIKJNX-WDQPUEAGSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CCCC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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